molecular formula C16H9Cl2NO4 B2499611 (3,4-Dichlorophenyl)(3-methyl-5-nitro-1-benzofuran-2-yl)methanone CAS No. 400076-04-2

(3,4-Dichlorophenyl)(3-methyl-5-nitro-1-benzofuran-2-yl)methanone

Cat. No. B2499611
CAS RN: 400076-04-2
M. Wt: 350.15
InChI Key: UCODDOKJBTXHBU-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)(3-methyl-5-nitro-1-benzofuran-2-yl)methanone, also known as 3,4-DCP-MBF, is a synthetic organic compound that has been used in scientific research. It is a member of the class of compounds known as nitrobenzofurans and is a derivative of the parent compound 3,4-dichlorophenol. 3,4-DCP-MBF has been studied for its potential applications in drug development, biochemistry, and physiology.

Scientific Research Applications

Antimicrobial and Antioxidant Properties

Research has shown that derivatives of benzofuran, such as (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone, demonstrate notable antimicrobial and antioxidant properties. These compounds were synthesized and characterized, with some exhibiting high antibacterial activity and significant free radical scavenging activity. This indicates the potential of such compounds in developing new antibacterial and antioxidant agents (Rashmi et al., 2014).

Clathrate Formation and Host-Guest Interactions

Another study explored the role of edge-to-face interactions between aromatic rings in the clathrate formation of certain benzofuran derivatives with benzene. This research provides insight into the formation of inclusion complexes, which is significant in understanding molecular interactions in various chemical processes (Eto et al., 2011).

Anticancer and Drug Resistance Reversal

Some novel benzofuran derivatives have been studied for their potential anticancer effects and ability to reverse multidrug resistance in human cancer cell lines. This research highlights the therapeutic potential of benzofuran derivatives in oncology, especially in combating drug-resistant cancer cells (Parekh et al., 2011).

Antibacterial Activities and ADME Studies

Further research into benzofuran derivatives has revealed their potent antibacterial activities. These studies also include predictive ADME (Absorption, Distribution, Metabolism, and Excretion) analysis, offering a comprehensive view of the pharmacokinetic properties of these compounds, which is crucial in drug development (Chandra et al., 2020).

Future Directions

Benzofuran derivatives, such as this compound, have been found to have a wide range of biological and pharmacological applications . Therefore, they are of considerable interest in the fields of drug discovery and development. Future research may focus on exploring the therapeutic potential of these compounds and developing structure-activity relationships .

properties

IUPAC Name

(3,4-dichlorophenyl)-(3-methyl-5-nitro-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO4/c1-8-11-7-10(19(21)22)3-5-14(11)23-16(8)15(20)9-2-4-12(17)13(18)6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCODDOKJBTXHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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